2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone
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Overview
Description
2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone is a complex organic compound that features a tetrazole ring, a morpholine ring, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone typically involves multiple steps. One common route starts with the chlorination of 2-methylphenyl to introduce the chlorine atom. This is followed by the formation of the tetrazole ring through a cyclization reaction involving sodium azide and a suitable nitrile precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as alkyl or acyl groups .
Scientific Research Applications
2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone: shares similarities with other tetrazole-containing compounds, such as losartan and candesartan, which are used as antihypertensive agents.
Morpholine derivatives: Compounds like morpholine-4-carboxamide also share structural similarities and are studied for their biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both the tetrazole and morpholine rings allows for diverse interactions with biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O2S/c1-10-2-3-11(15)8-12(10)20-14(16-17-18-20)23-9-13(21)19-4-6-22-7-5-19/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEDNPTWYIXEBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=NN=N2)SCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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